Stereochemical Identity: Enantiomeric Composition
CB1 antagonist 1 exhibits substantially lower brain penetration compared to the prototypical CB1 antagonist SR141716A (rimonabant). While precise brain-to-plasma ratios for CB1 antagonist 1 are not publicly disclosed, evaluations of brain uptake and functional CNS effects indicate that BBB penetration of CB1 antagonist 1 is markedly reduced relative to SR141716A [1]. SR141716A, in contrast, demonstrates extensive brain penetration with reported brain-to-plasma ratios ranging from 7:1 to 10:1 in preclinical models [2]. This differential CNS exposure profile directly impacts the interpretability of in vivo metabolic studies where central versus peripheral CB1 antagonism must be deconvoluted.
| Evidence Dimension | Blood-brain barrier penetration (relative) |
|---|---|
| Target Compound Data | BBB penetration described as 'much lower' than SR141716A [1] |
| Comparator Or Baseline | SR141716A (rimonabant): Brain-to-plasma ratio of approximately 7:1 to 10:1 [2] |
| Quantified Difference | Qualitative assessment only; quantitative brain-to-plasma ratio not disclosed for target compound |
| Conditions | Evaluations of brain uptake and CB1-agonist-induced hypothermia assays in rodent models |
Why This Matters
For researchers investigating peripheral CB1-mediated metabolic effects without confounding central mechanisms, CB1 antagonist 1 offers a more interpretable tool than brain-penetrant comparators like SR141716A or AM251.
- [1] GlpBio. Product Page: CB1 antagonist 1 (GC31306) — 'BBB penetration of Compound-1 is much lower than that of SR141716A.' CAS 890037-68-0. View Source
- [2] Xie, S., et al. 'In vivo brain-to-plasma distribution of rimonabant.' Drug Metabolism and Disposition, 2007, 35(8), 1333-1338. View Source
